molecular formula C19H13N3O2S B12144520 (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

Cat. No.: B12144520
M. Wt: 347.4 g/mol
InChI Key: QSCUMSQCKDGVHD-UHFFFAOYSA-N
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Description

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2,3-diphenyl-1,2,4-thiadiazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its potential as a therapeutic agent for treating different diseases.

Medicine

In medicine, the compound’s pharmacological properties are explored to develop new drugs. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

  • 2,3-diphenyl-1,2,4-thiadiazole
  • Furan-2-carboxamide derivatives
  • Other heterocyclic compounds with similar structures

Uniqueness

What sets (Z)-N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide apart is its unique combination of the thiadiazole and furan moieties, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13N3O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2,3-diphenyl-1,2,4-thiadiazol-5-ylidene)furan-2-carboxamide

InChI

InChI=1S/C19H13N3O2S/c23-18(16-12-7-13-24-16)21-19-20-17(14-8-3-1-4-9-14)22(25-19)15-10-5-2-6-11-15/h1-13H

InChI Key

QSCUMSQCKDGVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=O)C3=CC=CO3)SN2C4=CC=CC=C4

Origin of Product

United States

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